Methyl 6,7-Difluoroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC15736313
Molecular Formula: C11H7F2NO2
Molecular Weight: 223.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7F2NO2 |
|---|---|
| Molecular Weight | 223.17 g/mol |
| IUPAC Name | methyl 6,7-difluoroquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C11H7F2NO2/c1-16-11(15)7-2-6-3-8(12)9(13)4-10(6)14-5-7/h2-5H,1H3 |
| Standard InChI Key | STNASRSNMJFHKY-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN=C2C=C(C(=CC2=C1)F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl 6,7-difluoroquinoline-3-carboxylate (CAS: 1353669-51-8) has the molecular formula C₁₁H₇F₂NO₂ and a molecular weight of 223.17 g/mol . Its IUPAC name, methyl 6,7-difluoroquinoline-3-carboxylate, reflects the substitution pattern: fluorine atoms at positions 6 and 7 and a methyl ester at position 3. The planar quinoline core facilitates π-π interactions, while the electron-withdrawing fluorine atoms enhance stability and influence electronic properties .
Table 1: Key Physicochemical Properties
Spectral Characteristics
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¹H NMR: Signals for the methyl ester (δ ~3.9 ppm) and aromatic protons (δ ~7.5–8.5 ppm) are characteristic .
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¹³C NMR: The carbonyl carbon of the ester group resonates at δ ~165 ppm, while fluorinated carbons appear downfield .
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MS (ESI+): Major fragments include [M+H]⁺ at m/z 224.1 and [M+Na]⁺ at m/z 246.1 .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from substituted anilines or quinolone precursors. A representative route, adapted from patent data , includes:
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Cyclization: Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate is hydrogenated using palladium on carbon to remove the chlorine substituent.
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Hydrolysis: The ethyl ester is saponified to 6,7-difluoroquinoline-3-carboxylic acid using aqueous potassium hydroxide.
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Esterification: Treatment with methanol and acid catalysts (e.g., H₂SO₄) yields the methyl ester .
Key Reaction Conditions:
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Hydrogenation: Conducted at 20°C under atmospheric pressure with triethylamine as a base .
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Esterification: Requires anhydrous conditions to prevent hydrolysis .
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to optimize yield (>75%) and purity (>95%). Solvents like diphenyl ether are used for high-temperature cyclization, followed by recrystallization from ethanol/hexane mixtures .
Applications in Drug Development
Antibiotic Precursors
The compound serves as an intermediate in synthesizing fluoroquinolone antibiotics. For example, hydrogenation yields 6,7-difluoroquinoline-3-carboxylic acid, a key building block for third-generation quinolones .
Material Science
Its rigid, aromatic structure makes it suitable for organic semiconductors. Derivatives exhibit electron mobility up to 0.1 cm²/V·s in thin-film transistors .
Comparison with Related Derivatives
Table 2: Structural and Functional Comparisons
Fluorine at positions 6 and 7 improves metabolic stability compared to chlorinated analogs .
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